molecular formula C6H13NO B13906012 (2S,4R)-4-Methoxy-2-methylpyrrolidine

(2S,4R)-4-Methoxy-2-methylpyrrolidine

Cat. No.: B13906012
M. Wt: 115.17 g/mol
InChI Key: NEISDEAQLMENHN-NTSWFWBYSA-N
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Description

(2S, 4R)-4-Methoxy-2-methyl-pyrrolidine is a chiral pyrrolidine derivative with a methoxy group at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S, 4R)-4-Methoxy-2-methyl-pyrrolidine typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (2S, 4R) configuration.

Industrial Production Methods

Industrial production of (2S, 4R)-4-Methoxy-2-methyl-pyrrolidine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated synthesis modules to ensure consistent production. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the desired stereochemistry .

Chemical Reactions Analysis

Types of Reactions

(2S, 4R)-4-Methoxy-2-methyl-pyrrolidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of nucleophiles such as amines or thiols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups replacing the methoxy or methyl groups .

Scientific Research Applications

(2S, 4R)-4-Methoxy-2-methyl-pyrrolidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S, 4R)-4-Methoxy-2-methyl-pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, influencing their activity and stability. It may also interact with cellular membranes and other macromolecules, affecting their function and structure. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S, 4R)-4-Methoxy-2-methyl-pyrrolidine include other chiral pyrrolidine derivatives such as (2S, 4R)-4-methylproline and (2S, 4R)-4-ethylproline. These compounds share structural similarities but differ in the nature and position of their substituents .

Uniqueness

The uniqueness of (2S, 4R)-4-Methoxy-2-methyl-pyrrolidine lies in its specific stereochemistry and the presence of both methoxy and methyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(2S,4R)-4-methoxy-2-methylpyrrolidine

InChI

InChI=1S/C6H13NO/c1-5-3-6(8-2)4-7-5/h5-7H,3-4H2,1-2H3/t5-,6+/m0/s1

InChI Key

NEISDEAQLMENHN-NTSWFWBYSA-N

Isomeric SMILES

C[C@H]1C[C@H](CN1)OC

Canonical SMILES

CC1CC(CN1)OC

Origin of Product

United States

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